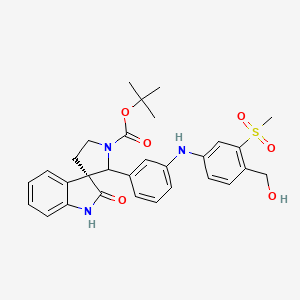
Antimycobacterial agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimycobacterial agent-2 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of the mycobacterial life cycle, aiming to reduce the prevalence of drug-resistant strains and improve treatment outcomes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-2 involves multiple steps, including the formation of key intermediates through cycloaddition reactions and subsequent functional group modifications. For instance, one method involves the [3+2] cycloaddition of quinoxaline Schiff bases and aryl nitrile oxides under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields .
Industrial Production Methods: Industrial production of this compound typically employs scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: Antimycobacterial agent-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are evaluated for their biological activity against mycobacterial strains .
Aplicaciones Científicas De Investigación
Antimycobacterial agent-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on mycobacterial cell wall synthesis and metabolism.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for mycobacterial diseases.
Mecanismo De Acción
The mechanism of action of antimycobacterial agent-2 involves the inhibition of key enzymes involved in mycobacterial cell wall synthesis. Specifically, it targets arabinosyl transferase, an enzyme responsible for polymerizing arabinose into arabinan and then arabinogalactan, essential components of the mycobacterial cell wall. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Isoniazid: Inhibits mycolic acid synthesis, essential for mycobacterial cell wall integrity.
Rifampin: Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.
Ethambutol: Inhibits arabinosyl transferase, similar to antimycobacterial agent-2.
Uniqueness: this compound is unique in its dual action of inhibiting both arabinosyl transferase and other enzymes involved in cell wall synthesis, providing a broader spectrum of activity against drug-resistant mycobacterial strains .
Propiedades
Fórmula molecular |
C31H50O5 |
|---|---|
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-ethoxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H50O5/c1-8-36-25-17-31(7)22(26(25)20(28(34)35)11-9-10-18(2)3)16-24(33)27-29(5)14-13-23(32)19(4)21(29)12-15-30(27,31)6/h10,19,21-25,27,32-33H,8-9,11-17H2,1-7H3,(H,34,35)/b26-20-/t19-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clave InChI |
GMGBOVQRWIUILG-BOMUXYMCSA-N |
SMILES isomérico |
CCO[C@H]\1C[C@]2([C@H](/C1=C(\CCC=C(C)C)/C(=O)O)C[C@H]([C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@H]([C@H]4C)O)C)C)O)C |
SMILES canónico |
CCOC1CC2(C(C1=C(CCC=C(C)C)C(=O)O)CC(C3C2(CCC4C3(CCC(C4C)O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


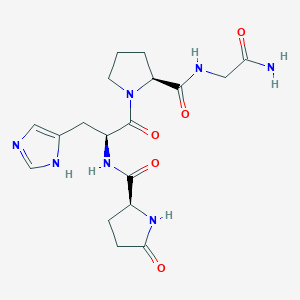
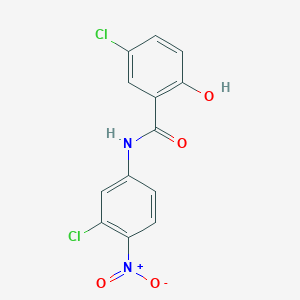
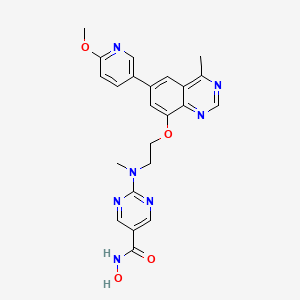


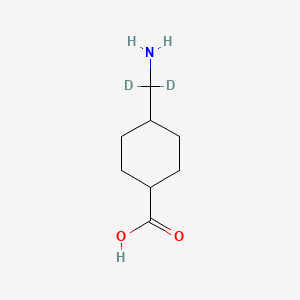




![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
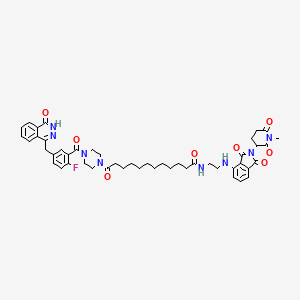
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
